molecular formula C14H13BrO2 B7871841 (2-Bromophenyl)(4-methoxyphenyl)methanol CAS No. 59142-64-2

(2-Bromophenyl)(4-methoxyphenyl)methanol

Cat. No.: B7871841
CAS No.: 59142-64-2
M. Wt: 293.15 g/mol
InChI Key: WSGPNOCUUSZBHY-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(4-methoxyphenyl)methanol is a substituted diarylmethanol compound featuring a bromine atom at the ortho position of one phenyl ring and a methoxy group at the para position of the other. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. Synthesis typically involves nucleophilic substitution or esterification reactions under acidic conditions, as seen in related diarylmethanols . Characterization methods include 2D-NMR, ESI-MS, and X-ray crystallography .

Properties

IUPAC Name

(2-bromophenyl)-(4-methoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9,14,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGPNOCUUSZBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101265054
Record name 2-Bromo-α-(4-methoxyphenyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59142-64-2
Record name 2-Bromo-α-(4-methoxyphenyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59142-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-α-(4-methoxyphenyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and General Procedure

The Grignard approach involves reacting 2-bromophenylmagnesium bromide with 4-methoxybenzaldehyde to form the target alcohol. This method is widely reported for synthesizing diarylmethanol derivatives.

Steps :

  • Grignard Reagent Preparation :

    • 2-Bromophenylmagnesium bromide is generated by reacting 2-bromoiodobenzene with magnesium in anhydrous tetrahydrofuran (THF) or cyclopentyl methyl ether (CPME).

    • Conditions : 0–5°C under inert atmosphere, with initiation via DIBAL-H or iodine.

  • Nucleophilic Addition :

    • The Grignard reagent is added dropwise to 4-methoxybenzaldehyde at low temperatures (−15°C to 0°C).

    • Quenching : The reaction is quenched with aqueous HCl or NH₄Cl, followed by extraction with ethyl acetate or ether.

  • Purification :

    • Column chromatography (hexane/ethyl acetate, 10:1 to 25:1) yields the pure product.

Experimental Data and Optimization

ParameterValueSource
Yield 70–89%
Reaction Time 1–3 hours (Grignard formation)
Solvent THF, CPME, or toluene
Purification Silica gel chromatography

Key Observations :

  • Use of CPME as a solvent enhances Grignard stability and reduces side reactions compared to THF.

  • Excess aldehyde (1.2 equiv) improves yields by preventing diaryl ketone formation.

Reduction of (2-Bromophenyl)(4-methoxyphenyl)methanone

Ketone Synthesis via Friedel-Crafts Acylation

The ketone precursor is synthesized via Friedel-Crafts acylation using 2-bromobenzoyl chloride and 4-methoxybenzene in the presence of AlCl₃.

Steps :

  • Acylation :

    • 4-Methoxybenzene reacts with 2-bromobenzoyl chloride in dichloromethane at 0°C.

    • Catalyst : AlCl₃ (1.1 equiv) ensures regioselectivity.

  • Reduction to Alcohol :

    • The ketone is reduced using NaBH₄ in methanol or LiAlH₄ in THF.

    • Conditions : 0°C to room temperature, 2–4 hours.

Experimental Data and Challenges

ParameterValueSource
Ketone Yield 65–75%
Reduction Yield 80–92%
Side Products Over-reduction to hydrocarbon

Key Observations :

  • NaBH₄ is preferred over LiAlH₄ for safer handling and comparable yields.

  • Friedel-Crafts acylation may produce regioisomers if electron-donating groups compete for activation.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Grignard Reaction High atom economy (70–89% yield)Sensitive to moisture/oxygen
Ketone Reduction Scalable ketone synthesisMulti-step, lower overall yield (50–60%)

Advanced Modifications and Catalytic Approaches

Palladium-Catalyzed Cross-Coupling

Recent advances employ palladium catalysts to couple 2-bromophenylboronic acid with 4-methoxybenzaldehyde derivatives, though yields remain moderate (55–65%).

Flow Chemistry for Grignard Synthesis

Continuous flow reactors improve safety and efficiency in Grignard reagent preparation, achieving 85% yield with reduced reaction time .

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(4-methoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of (2-Bromophenyl)(4-methoxyphenyl)ketone.

    Reduction: Formation of (4-Methoxyphenyl)methanol.

    Substitution: Formation of (2-Methoxyphenyl)(4-methoxyphenyl)methanol.

Scientific Research Applications

Chemical Synthesis

Synthetic Pathways:
The compound can be synthesized through several methods, including nucleophilic substitution reactions and coupling reactions. For instance, the bromine atom at the 2-position of the phenyl ring can be replaced by various nucleophiles, allowing for the introduction of diverse functional groups.

Table 1: Synthetic Methods for (2-Bromophenyl)(4-methoxyphenyl)methanol

MethodDescriptionReference
Nucleophilic SubstitutionReaction with nucleophiles like amines or thiols
Coupling ReactionsCross-coupling with aryl or vinyl halides
Reduction of KetonesReduction of corresponding ketones to form alcohols

Antioxidant Properties:
Recent studies have demonstrated that derivatives of this compound exhibit significant antioxidant activity. This is crucial in combating oxidative stress-related diseases.

Anticancer Activity:
Research indicates that this compound shows cytotoxic effects against various cancer cell lines, including U-87 and MDA-MB-231. The mechanism is believed to involve the induction of apoptosis in cancer cells.

Table 2: Biological Activities of this compound Derivatives

Activity TypeCell LineIC50 Value (µM)Reference
Antioxidant--
CytotoxicU-8715
CytotoxicMDA-MB-23120

Pharmaceutical Applications

Drug Development:
The compound's structural characteristics make it a valuable scaffold for drug development. Its derivatives are being explored as potential inhibitors for various targets, including kinases and receptors involved in cancer progression.

Case Study:
A study investigated a series of this compound derivatives for their ability to inhibit eIF4E/eIF4G interactions, which are critical in cap-dependent translation. The results showed promising inhibitory activity, suggesting potential therapeutic applications in cancer treatment.

Material Science

Polymeric Applications:
The compound can also be used as a building block in polymer chemistry, contributing to the development of new materials with specific properties such as enhanced thermal stability and mechanical strength.

Table 3: Potential Applications in Material Science

Application TypeDescriptionReference
Polymer SynthesisUsed as a monomer for creating polymers
CoatingsDevelopment of protective coatings

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(4-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituent Effects on Electronic and Steric Properties
  • (4-Bromophenyl)(4-fluorophenyl)methanol (Compound 4) : The para-fluoro group is more electronegative than methoxy, enhancing polarity but reducing electron-donating capacity. This compound showed moderate binding affinity to muscarinic acetylcholine receptors (mAChRs) in radioligand assays, suggesting that electron-withdrawing groups may reduce receptor interaction compared to methoxy-substituted analogs.
  • Bis(4-methoxyphenyl)methanol (Compound 7) : Dual para-methoxy groups enhance electron-donating effects, leading to increased solubility in polar solvents like methanol. Fluorescence studies on similar bis(4-methoxyphenyl) derivatives show red-shifted emission in polar aprotic solvents (e.g., λem = 455 nm in DMF) due to intramolecular charge transfer (ICT) .
  • (2-Bromo-5-methoxyphenyl)(4-methylphenyl)methanol : A methyl group replaces the para-methoxy substituent, reducing polarity. The ortho-bromo and para-methyl arrangement creates a steric profile distinct from the title compound, possibly affecting crystallization behavior .
2.3. Physical-Chemical Properties
  • Solubility: Methoxy groups enhance solubility in polar solvents (e.g., methanol, DMF), while bromine reduces logP values compared to non-halogenated analogs. For example, bis(4-methoxyphenyl)fumaronitrile exhibits crystallinity in chloroform/hexane mixtures, suggesting similar trends for the title compound .
  • Fluorescence: Methoxy-substituted compounds (e.g., 2,4-bis(4-methoxyphenyl)quinazoline) display solvent-dependent red shifts (λem = 438–455 nm) due to ICT .

Biological Activity

(2-Bromophenyl)(4-methoxyphenyl)methanol is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article presents a comprehensive overview of its biological activity, including anticancer, antimicrobial, and enzyme inhibition properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a bromine atom and a methoxy group attached to phenyl rings. These substituents are significant as they can influence the compound's reactivity and biological activity through electronic and steric effects.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. The compound exhibits significant antiproliferative effects against various cancer cell lines.

Key Findings:

  • IC50 Values :
    • Inhibition of SMMC-7721 (hepatocellular carcinoma) cell growth: IC50 = 88 nM .
    • No significant toxicity observed in normal human hepatocyte cells with an IC50 value of 10 μM , indicating a favorable therapeutic index.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (nM)Remarks
SMMC-772188Significant growth inhibition
Normal Hepatocyte Cells10,000No significant toxicity

These findings suggest that this compound selectively inhibits cancer cell proliferation while sparing normal cells, which is crucial for developing effective cancer therapies.

Antimicrobial Activity

The compound also shows promising antimicrobial properties . Research indicates that halogenated phenolic compounds often exhibit enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes.

Antibacterial Activity:

  • The compound was tested against various bacterial strains, demonstrating effective inhibition of growth.
  • The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity, particularly against Gram-positive bacteria.

Table 2: Antibacterial Activity

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus75Moderate
Escherichia coli<125Moderate
Pseudomonas aeruginosa150Weak

These results highlight the potential use of this compound as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains.

The biological activity of this compound is largely attributed to its ability to interact with biological targets such as enzymes and receptors:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of specific enzymes, thereby modulating their activity.
  • Receptor Binding : It can interact with various receptors, leading to alterations in cellular signaling pathways associated with cancer proliferation and microbial resistance.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Case Study on Hepatocellular Carcinoma :
    • A study demonstrated that this compound significantly inhibited tumor growth in xenograft models of hepatocellular carcinoma. The underlying mechanisms involved apoptosis induction through activation of the mitochondrial apoptotic pathway.
  • Antimicrobial Efficacy Study :
    • In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential application in developing new antibiotics.

Q & A

Q. How does steric hindrance influence its participation in cross-coupling reactions?

  • Case Study : Suzuki-Miyaura coupling with phenylboronic acid under Pd(OAc)₂/XPhos catalysis gives low yield (<30%) due to bulky 2-bromo substituent. Switch to Buchwald-Hartwig conditions (Pd₂(dba)₃, t-BuXPhos) for C–N coupling .

Data Contradiction Analysis

  • Solubility Discrepancies :

    • Conflict : One study reports high water solubility (~10 mg/mL), while others note <5 mg/mL .
    • Resolution : Check pH—ionizable hydroxyl group may enhance solubility in basic aqueous solutions (pH >10).
  • Crystallographic R-factors :

    • Conflict : A structure refined to R1 = 0.05 in one study vs. R1 = 0.12 in another .
    • Resolution : Verify data quality (completeness, redundancy) and solvent inclusion in the lattice.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Bromophenyl)(4-methoxyphenyl)methanol
Reactant of Route 2
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(2-Bromophenyl)(4-methoxyphenyl)methanol

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